Cas no 1806771-86-7 (3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine)
3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine
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- Inchi: 1S/C8H8ClF2N/c1-5-6(4-9)2-3-7(12-5)8(10)11/h2-3,8H,4H2,1H3
- InChI Key: XVSAEYUGWZFCEV-UHFFFAOYSA-N
- SMILES: ClCC1=CC=C(C(F)F)N=C1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- XLogP3: 2.3
- Topological Polar Surface Area: 12.9
3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074889-250mg |
3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine |
1806771-86-7 | 97% | 250mg |
$494.40 | 2022-03-31 | |
| Alichem | A029074889-500mg |
3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine |
1806771-86-7 | 97% | 500mg |
$839.45 | 2022-03-31 | |
| Alichem | A029074889-1g |
3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine |
1806771-86-7 | 97% | 1g |
$1,504.90 | 2022-03-31 |
3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine
3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine: A Comprehensive Overview
The compound 3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine (CAS No. 1806771-86-7) is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with a chloromethyl group at the 3-position, a difluoromethyl group at the 6-position, and a methyl group at the 2-position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for research and industrial applications.
Recent studies have highlighted the potential of 3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine in drug discovery. Researchers have explored its ability to act as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. For instance, the chloromethyl group can serve as a reactive site for further functionalization, enabling the synthesis of derivatives with enhanced solubility and bioavailability. Additionally, the difluoromethyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring, potentially enhancing the molecule's interaction with biological targets.
In agrochemical applications, 3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine has shown promise as an intermediate in the synthesis of pesticides and herbicides. Its structure allows for the creation of compounds with improved selectivity and efficacy against target pests while minimizing environmental impact. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound, reducing waste and energy consumption during production.
The synthesis of 3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine involves a multi-step process that typically begins with the preparation of intermediates such as 2-methylpyridine derivatives. The introduction of substituents at specific positions on the pyridine ring requires precise control over reaction conditions to ensure high yields and purity. Researchers have recently explored catalytic methods to streamline this process, leveraging transition metal catalysts to facilitate key transformations such as alkylation and fluorination.
From a materials science perspective, 3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine has been investigated for its potential in constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The molecule's ability to act as a ligand due to its nitrogen-containing pyridine ring makes it a candidate for designing porous materials with tailored properties for gas storage and separation applications.
Furthermore, computational studies have provided insights into the electronic structure and reactivity of 3-(Chloromethyl)-6-(difluorom methyl)-2-m ethylpyridine. Density functional theory (DFT) calculations have revealed that the presence of electron-withdrawing groups enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This understanding has guided experimental efforts to optimize reaction conditions for synthesizing derivatives with desired properties.
In conclusion, 3-(Chloro methyl)-6-difluoro methyl-2-m ethylpy ridine (CAS No. 1806771-86-7) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, agrochemicals, and materials science. As ongoing research continues to uncover new potentials for this compound, its role in advancing scientific and industrial frontiers is expected to grow significantly.
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